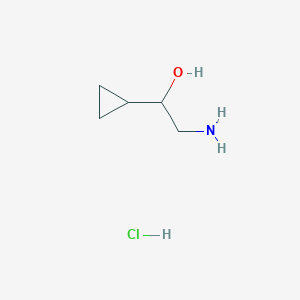

a-(Aminomethyl)-cyclopropanemethanolHCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The name “a-(Aminomethyl)-cyclopropanemethanolHCl” suggests that this compound might contain an aminomethyl group and a cyclopropane ring. An aminomethyl group is a functional group with a formula -CH2-NH2, which is a methyl group substituted by an amino group . Cyclopropane is a cycloalkane molecule with the molecular formula C3H6, characterized by a three-member ring .

Chemical Reactions Analysis

Amines, including aminomethyl groups, can undergo a variety of reactions. They can react with acid chlorides to form amides . They can also participate in the Hofmann elimination reaction to form alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of “a-(Aminomethyl)-cyclopropanemethanolHCl” would depend on its exact structure. Aminomethyl propanol, a related compound, is a colorless liquid that is miscible in water .Applications De Recherche Scientifique

Organic Synthesis Applications

- The compound plays a role in the diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. This method has been utilized for the synthesis of compounds with potential biological activity, such as anti-Parkinson agents and natural products like coronamic acid (Adams et al., 2003).

- Chiral cyclopropane units bearing two differentially functionalized carbon substituents have been developed to improve the activity and investigate bioactive conformations of biologically active compounds. This approach was used to create conformationally restricted analogues of histamine (Kazuta et al., 2002).

Biochemical Applications

- Ethylene biosynthesis in plants : α-(Aminomethyl)cyclopropanemethanol HCl derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC), serve as precursors for ethylene, a plant hormone regulating various developmental processes. The metabolism and transport of ACC in plants have been extensively studied, highlighting its central role in ethylene biosynthesis and its potential as an ethylene-independent signal (Vanderstraeten & Van Der Straeten, 2017).

Plant Science Applications

- Stress response in plants : The role of ACC deaminase-producing rhizobacteria in mitigating stress effects on plants has been explored. These bacteria can lower ethylene levels in plants, thus reducing stress and promoting growth, demonstrating the importance of ethylene and its precursors in plant-microbe interactions and stress responses (Contesto et al., 2008).

- Ethylene precursor conservation as a signaling molecule : Research suggests that ACC, the precursor of ethylene, may also function as a signaling molecule independent of its role in ethylene biosynthesis. This dual function of ACC indicates its evolutionary significance and opens new avenues for understanding plant growth and development processes (Li et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-1-cyclopropylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-3-5(7)4-1-2-4;/h4-5,7H,1-3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEITTXVIQDCAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-cyclopropylethan-1-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933699.png)

![2-Chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2933705.png)

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2933708.png)

![6-(4-Chlorophenyl)-2-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2933713.png)